molecular formula C14H15NO3 B3005377 3-(4-Hydroxy-2,8-dimethylquinolin-3-yl)propanoic acid CAS No. 22609-23-0

3-(4-Hydroxy-2,8-dimethylquinolin-3-yl)propanoic acid

Cat. No.: B3005377
CAS No.: 22609-23-0
M. Wt: 245.278
InChI Key: RVSSXMXBVBIJDH-UHFFFAOYSA-N
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Description

3-(4-Hydroxy-2,8-dimethylquinolin-3-yl)propanoic acid is a heterocyclic compound belonging to the quinoline family It is characterized by a quinoline core substituted with hydroxy and methyl groups, and a propanoic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-2,8-dimethylquinolin-3-yl)propanoic acid typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions. One common method involves the cyclization of 2-aminobenzophenone derivatives with acetic anhydride, followed by subsequent functional group modifications .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxy-2,8-dimethylquinolin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The quinoline ring can be reduced under specific conditions.

    Substitution: The methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.

Major Products

    Oxidation: Formation of quinoline-4-one derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

3-(4-Hydroxy-2,8-dimethylquinolin-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-2,8-dimethylquinolin-3-yl)propanoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activities. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Hydroxy-2,6-dimethylquinolin-3-yl)propanoic acid
  • 3-(2-Hydroxyphenyl)propanoic acid

Uniqueness

3-(4-Hydroxy-2,8-dimethylquinolin-3-yl)propanoic acid is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

3-(2,8-dimethyl-4-oxo-1H-quinolin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-8-4-3-5-11-13(8)15-9(2)10(14(11)18)6-7-12(16)17/h3-5H,6-7H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSSXMXBVBIJDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=C(N2)C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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